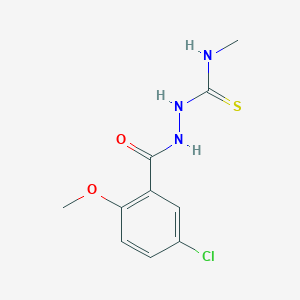
2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide, also known as CMH, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. CMH is a hydrazine derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively. In
作用机制
The mechanism of action of 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide is not fully understood, but studies have suggested that it may act through multiple pathways. 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has also been shown to induce oxidative stress and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has also been shown to inhibit the expression of Bcl-2, a protein that promotes cell survival and inhibits apoptosis. In addition, 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in tumor invasion and metastasis.
实验室实验的优点和局限性
2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide also has potent anticancer activity and can be used at low concentrations. However, 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide also has some limitations. It is a toxic compound that requires careful handling, and its mechanism of action is not fully understood.
未来方向
There are several future directions for research on 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide. One area of research is the development of new synthesis methods for 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide and its derivatives. Another area of research is the identification of the specific pathways and targets involved in 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide's anticancer activity. Furthermore, studies are needed to investigate the potential use of 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide in combination with other anticancer agents to enhance its efficacy. Finally, studies are needed to investigate the potential use of 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide in other fields of scientific research, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has been synthesized through various methods, and its mechanism of action has been studied extensively. 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has potent anticancer activity and can induce apoptosis, inhibit cell proliferation, and suppress tumor growth. 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide, including the development of new synthesis methods, identification of specific pathways and targets, and investigation of potential use in combination with other anticancer agents and other fields of scientific research.
合成方法
The synthesis of 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has been reported using various methods. One of the most common methods involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. The resulting compound is then reacted with N-methylhydrazinecarbothioamide in the presence of a base to form 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide. Other methods involve the use of different starting materials and reagents, such as 5-chloro-2-methoxybenzaldehyde and hydrazine hydrate.
科学研究应用
2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide is in the field of cancer research. Studies have shown that 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
属性
IUPAC Name |
1-[(5-chloro-2-methoxybenzoyl)amino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2S/c1-12-10(17)14-13-9(15)7-5-6(11)3-4-8(7)16-2/h3-5H,1-2H3,(H,13,15)(H2,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFAISRLMWMGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine](/img/structure/B5700799.png)
![2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5700809.png)
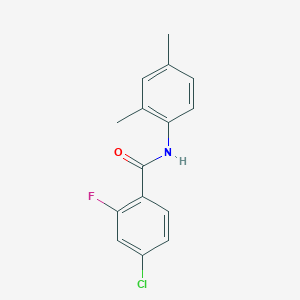
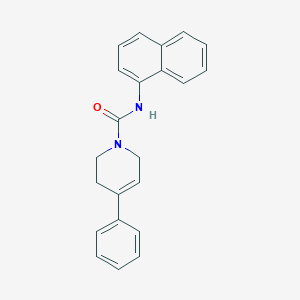

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5700838.png)
![1-benzyl-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5700845.png)
![2-[(4-fluorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5700852.png)

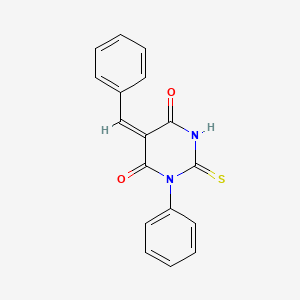
![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-4-bromobenzamide](/img/structure/B5700878.png)
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5700888.png)
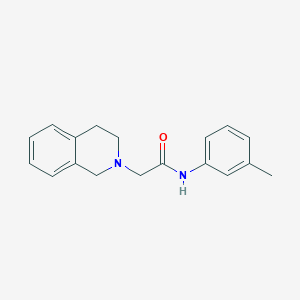
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5700904.png)